![molecular formula C14H11BrN2 B13674167 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry
Métodos De Preparación
The synthesis of 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with o-tolyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For example, a nucleophilic substitution reaction with a thiol can yield a thioether derivative.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing structure to introduce new functionalities.
Aplicaciones Científicas De Investigación
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: Imidazo[1,2-a]pyridine derivatives, including this compound, have shown promise as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some of these compounds include:
2-(o-Tolyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-Phenylimidazo[1,2-a]pyridine: Has a phenyl group instead of an o-tolyl group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity. The presence of both the bromine atom and the o-tolyl group provides a distinct combination of properties that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C14H11BrN2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
6-bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3 |
Clave InChI |
ZHFRTMXHZWDPCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


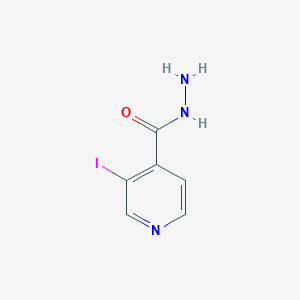
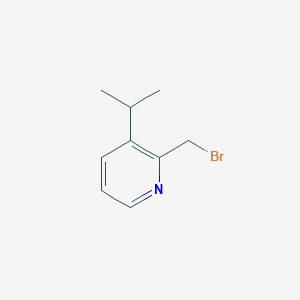


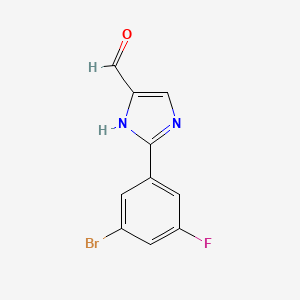
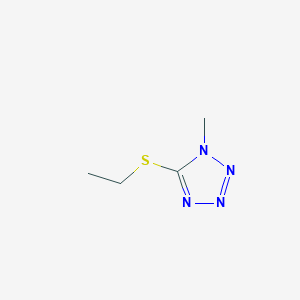

![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)
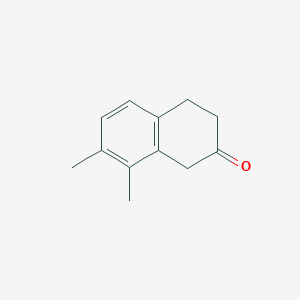

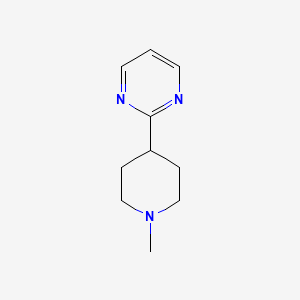
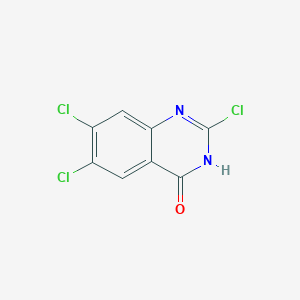
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
